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molecular formula C11H13IO2 B8406579 3-Tert-butyl-4-hydroxy-5-iodobenzaldehyde

3-Tert-butyl-4-hydroxy-5-iodobenzaldehyde

Cat. No. B8406579
M. Wt: 304.12 g/mol
InChI Key: ZMNLFGLRMZYMJC-UHFFFAOYSA-N
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Patent
US04064266

Procedure details

A slurry of 3-tert-butyl-4-hydroxybenzaldehyde (16 gm) sodium hydroxide (3.5 gm), potassium iodide (10.3 gm), potassium in distilled water (91 ml) was added dropwise during 20 mins to a stirred solution of ethanol (69 ml), water (15 ml) and and concentrated sulphuric acid (7.5 ml) at 50°-55° C. After addition, the mixture was refluxed for 1 hour. Sodium metabisulphite (1 gm) was added to the mixture and on cooling a precipitate formed. The precipitate was collected and recrystallised from petroleum ether to give 3-tert-butyl-4-hydroxy-5-iodobenzaldehyde (24.8 gm) m.p. 124°.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step One
Name
Quantity
91 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
69 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:6]=[C:7]([CH:10]=[CH:11][C:12]=1[OH:13])[CH:8]=[O:9])([CH3:4])([CH3:3])[CH3:2].[I-:14].[K+].[K].S(=O)(=O)(O)O>O.S(S([O-])=O)([O-])(=O)=O.[Na+].[Na+].C(O)C>[C:1]([C:5]1[CH:6]=[C:7]([CH:10]=[C:11]([I:14])[C:12]=1[OH:13])[CH:8]=[O:9])([CH3:4])([CH3:2])[CH3:3] |f:1.2,6.7.8,^1:15|

Inputs

Step One
Name
Quantity
16 g
Type
reactant
Smiles
C(C)(C)(C)C=1C=C(C=O)C=CC1O
Name
Quantity
10.3 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K]
Name
Quantity
7.5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
91 mL
Type
solvent
Smiles
O
Name
Quantity
15 mL
Type
solvent
Smiles
O
Name
Quantity
69 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
1 g
Type
catalyst
Smiles
S(=O)(=O)([O-])S(=O)[O-].[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
on cooling a precipitate
CUSTOM
Type
CUSTOM
Details
formed
CUSTOM
Type
CUSTOM
Details
The precipitate was collected
CUSTOM
Type
CUSTOM
Details
recrystallised from petroleum ether

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C=1C=C(C=O)C=C(C1O)I
Measurements
Type Value Analysis
AMOUNT: MASS 24.8 g
YIELD: CALCULATEDPERCENTYIELD 131.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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